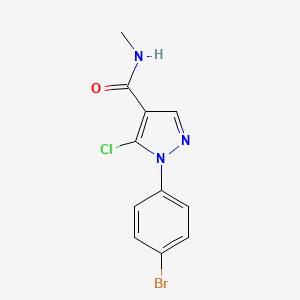
1H-Pyrazole-4-carboxamide, 1-(4-bromophenyl)-5-chloro-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a synthetic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
The synthesis of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Introduction of the bromine and chlorine substituents: This step often involves electrophilic aromatic substitution reactions using bromine and chlorine sources.
N-methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or a similar methylating agent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Substitution reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Coupling reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds
Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies investigating its potential as an antimicrobial or anticancer agent due to its unique structural features
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine and chlorine substituents play a crucial role in its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding pockets .
Comparaison Avec Des Composés Similaires
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a bromophenyl group and exhibits antimicrobial and antiproliferative activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Another pyrazole derivative with potential biological activities.
N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine: This compound includes a bromophenyl group and is studied for its antimicrobial properties.
The uniqueness of 1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Conclusion
1-(4-Bromophenyl)-5-chloro-N-methyl-1H-pyrazole-4-carboxamide is a versatile compound with significant potential in various scientific research fields. Its unique structure allows for diverse chemical reactions and applications, making it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is likely to uncover even more uses and mechanisms of action for this intriguing compound.
Propriétés
Numéro CAS |
98533-68-7 |
|---|---|
Formule moléculaire |
C11H9BrClN3O |
Poids moléculaire |
314.56 g/mol |
Nom IUPAC |
1-(4-bromophenyl)-5-chloro-N-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C11H9BrClN3O/c1-14-11(17)9-6-15-16(10(9)13)8-4-2-7(12)3-5-8/h2-6H,1H3,(H,14,17) |
Clé InChI |
HBAWWVGPWOKGRS-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Aminobenzo[d]oxazole-4-thiol](/img/structure/B12869032.png)
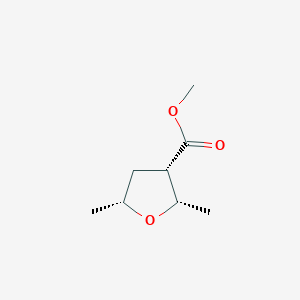
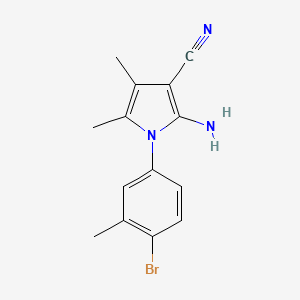
![1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine dihydrochloride](/img/structure/B12869045.png)
![Sodium 4-(((6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-4,7-dioxo-8-(quinolin-8-ylmethyl)octahydro-2H-pyrazino[2,1-c][1,2,4]triazin-6-yl)methyl)phenyl hydrogen phosphate](/img/structure/B12869056.png)
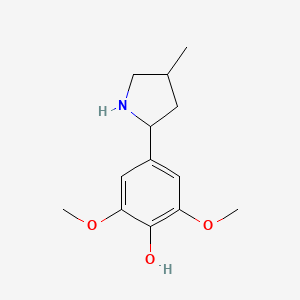
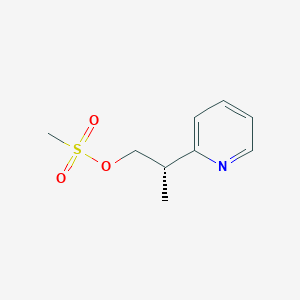
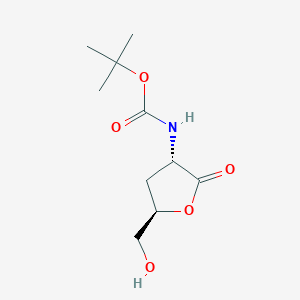
![N-(4-Chlorophenethyl)-2-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B12869072.png)
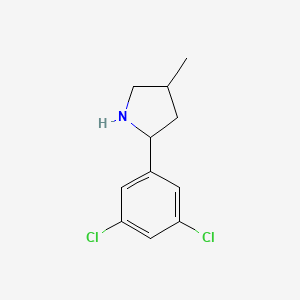
![(2-Chlorobenzo[d]oxazol-6-yl)methanol](/img/structure/B12869085.png)
![2-Aminobenzo[d]oxazole-6-sulfonamide](/img/structure/B12869096.png)
![(8S,9S,10R,13R,14S,17R)-3-Methoxy-10,13-dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B12869102.png)
![4-[(Propan-2-yloxy)carbonyl]thiomorpholine-3-carboxylic acid](/img/structure/B12869105.png)
